molecular formula C14H14ClN3O5S B2708762 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide CAS No. 2117992-99-9

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide

Cat. No.: B2708762
CAS No.: 2117992-99-9
M. Wt: 371.79
InChI Key: JVGCHVMHAMXBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClN3O5S and its molecular weight is 371.79. The purity is usually 95%.
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Scientific Research Applications

PI3K Inhibitors for Treating Diseases

The PI3K inhibitors, closely related to the compound , have been evaluated for treating idiopathic pulmonary fibrosis and cough. These broad-spectrum inhibitors have shown promise in early-phase studies, indicating potential applications in treating respiratory diseases (Norman, 2014).

Anti-Breast Cancer Agents

Novel compounds synthesized with morpholine and benzenesulfonamide moieties have demonstrated anti-breast cancer activity, particularly against MCF-7 breast cancer cell lines. These findings suggest potential therapeutic applications in oncology, highlighting the compound's role in developing new cancer treatments (Kumar et al., 2021).

Carbonic Anhydrase Inhibitors

Research has identified novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors of human carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with various diseases like glaucoma, epilepsy, obesity, and cancer. This suggests the compound's utility in developing treatments for these conditions (Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Profiles

Sulfonamides incorporating triazine motifs have been investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are linked to neurodegenerative diseases. This research indicates potential applications in developing neuroprotective therapies (Lolak et al., 2020).

Chemosensing Probes for Sn2+ Detection

A colorimetric and fluorescence probe based on a related compound structure has been developed for selective and sensitive detection of Sn2+ ions in aqueous solutions. This has applications in environmental monitoring and bioimaging, demonstrating the compound's versatility beyond medicinal applications (Ravichandiran et al., 2020).

Properties

IUPAC Name

4-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O5S/c15-11-12(17-5-7-23-8-6-17)14(20)18(13(11)19)9-1-3-10(4-2-9)24(16,21)22/h1-4H,5-8H2,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGCHVMHAMXBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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